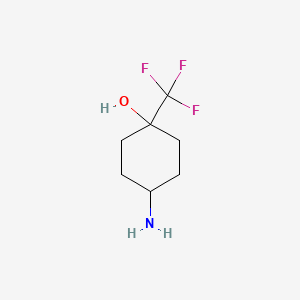

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Descripción general

Descripción

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, also known as 4-amino-1-(trifluoromethyl)cyclohexanol hydrochloride, is a synthetic compound characterized by its unique trifluoromethyl and amino alcohol structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group enhances the lipophilicity and reactivity of the compound, making it a candidate for various pharmaceutical applications.

- Molecular Formula : CHFN\O

- Molar Mass : Approximately 219.63 g/mol

- Structure : The compound consists of a cyclohexane ring substituted with an amino group and a trifluoromethyl group.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission pathways.

- Anti-inflammatory Potential : It has been explored for its potential as a non-steroidal anti-inflammatory agent, which could be beneficial in treating conditions characterized by inflammation.

- Drug Development Applications : The compound's unique structure makes it a promising building block in drug synthesis, particularly for compounds targeting specific biological pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Binding Affinity Studies :

-

Synthetic Routes :

- Various synthetic methods have been developed for producing this compound efficiently, allowing for further exploration of its biological applications in laboratory settings.

-

Comparative Analysis with Similar Compounds :

- A comparative study highlighted the unique properties of this compound against structurally similar compounds. For instance:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-cyclohexanol | CHN | Lacks trifluoromethyl group |

| Trifluoroacetylated cyclohexanol | CHFO | Contains trifluoroacetyl instead of amino group |

| (R)-4-Amino-N,N-dimethylcyclohexanamine | CHN | Contains two amino groups |

This table illustrates how the trifluoromethyl group enhances the reactivity and potential biological activity of this compound compared to other compounds.

Future Directions

Further research is essential to elucidate the full pharmacological profile and safety of this compound. Future studies should focus on:

- In vivo Studies : To assess the therapeutic efficacy and safety in living organisms.

- Mechanistic Studies : To understand the molecular mechanisms underlying its biological activities.

- Clinical Trials : To evaluate its potential as a therapeutic agent in various medical conditions.

Aplicaciones Científicas De Investigación

Chemistry

4-AMFC serves as a building block for synthesizing more complex molecules. Its functional groups enable it to participate in various chemical reactions including:

- Oxidation : Leading to the formation of ketones or aldehydes.

- Reduction : To produce amines or de-trifluoromethylated compounds.

- Substitution Reactions : The amino group can engage in nucleophilic substitution to form derivatives.

Biology

The compound is being studied for its potential biological activities:

- Neuroprotection : Research indicates that 4-AMFC may offer neuroprotective effects in rodent models, improving cognitive function after neurotoxic exposure.

- Antidepressant Effects : Clinical observations suggest improvements in depressive symptoms among patients treated with this compound, indicating its potential as an antidepressant agent.

- Antimicrobial Activity : Laboratory tests have shown effectiveness against Gram-positive bacteria, suggesting its use as a potential antibiotic.

Medicine

In medicinal chemistry, 4-AMFC is explored for therapeutic applications:

- Drug Development : Its unique structure allows it to act as an intermediate in the synthesis of pharmaceuticals. The presence of both amino and trifluoromethyl functionalities enhances its pharmacological properties.

Industry

The compound finds applications in the development of new materials and chemical processes:

- Material Science : Its properties contribute to the formulation of advanced materials with specific characteristics tailored for industrial applications.

Case Studies

Several case studies highlight the practical applications and effects of 4-AMFC:

| Study Focus | Description |

|---|---|

| Neuroprotection | Demonstrated significant neuroprotective effects in rodent models. |

| Antidepressant Effects | Patients reported improvements in depressive symptoms during treatment. |

| Antimicrobial Activity | Showed significant antimicrobial properties against specific bacteria. |

Propiedades

IUPAC Name |

4-amino-1-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZKKRXYSBWMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261412 | |

| Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-30-1 | |

| Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.